H-D-Ala-D-leu-OH

Description

BenchChem offers high-quality H-D-Ala-D-leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Ala-D-leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

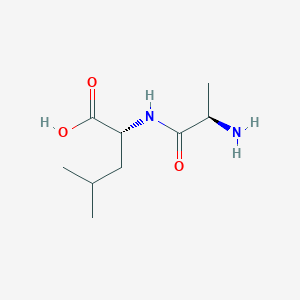

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426310 | |

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67392-69-2 | |

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of H-D-Ala-D-leu-OH

This guide provides a comprehensive technical overview of the dipeptide H-D-Ala-D-leu-OH, focusing on its chemical properties, structure, synthesis, and potential applications. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics of peptides containing D-amino acids.

Introduction: The Significance of Stereochemistry in Dipeptides

H-D-Ala-D-leu-OH is a dipeptide composed of two D-amino acids, D-alanine and D-leucine. The incorporation of D-amino acids into peptide structures is a key strategy in medicinal chemistry to enhance their therapeutic potential. Unlike their naturally occurring L-counterparts, peptides containing D-amino acids exhibit remarkable resistance to enzymatic degradation by proteases, which significantly prolongs their in vivo half-life. This intrinsic stability makes D-amino acid-containing peptides, such as H-D-Ala-D-leu-OH, attractive candidates for the development of novel therapeutics.[1]

This guide will delve into the specific attributes of the D-D stereoisomer of alanyl-leucine, a molecule that, while structurally simple, holds significant implications for peptide design and function. It is crucial to distinguish this dipeptide from its more commonly documented diastereomer, H-D-Ala-L-leu-OH, as the stereochemistry at the leucine residue profoundly influences its three-dimensional structure and biological interactions.

Chemical Structure and Stereochemistry

The fundamental identity of H-D-Ala-D-leu-OH is defined by its molecular structure and the specific spatial arrangement of its constituent atoms.

IUPAC Name: (2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid

Synonyms: D-Alanyl-D-leucine

Molecular Formula: C₉H₁₈N₂O₃

Molecular Weight: 202.25 g/mol

The structure consists of a D-alanine residue linked to a D-leucine residue via a peptide bond. The "D" designation in both amino acids signifies that the stereocenter at the alpha-carbon of each residue has an (R) configuration. This is in contrast to the (S) configuration found in the more common L-amino acids.

Figure 1: 2D chemical structure of H-D-Ala-D-leu-OH.

Physicochemical Properties

While specific experimental data for H-D-Ala-D-leu-OH is not extensively available in public databases, which often focus on the L- or mixed D,L-stereoisomers, we can infer and predict several key properties. The information for the related compound D-alanyl-L-leucine (CAS 67113-60-4) is more accessible.[2] For H-D-Ala-D-leu-OH, properties are expected to be similar to its diastereomer, with potential differences in crystal packing and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₃ | - |

| Molecular Weight | 202.25 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | - |

| Solubility | Soluble in water (Predicted) | - |

| Melting Point | Data not available for D-D isomer | - |

| XLogP3 | -2.8 | [2] (for D-L isomer) |

| Hydrogen Bond Donor Count | 3 | [2] (for D-L isomer) |

| Hydrogen Bond Acceptor Count | 4 | [2] (for D-L isomer) |

Note on Data Availability: It is imperative for researchers to perform their own analytical characterization to determine the precise physicochemical properties of H-D-Ala-D-leu-OH, as these can vary based on the synthetic method and purification process.

Synthesis of H-D-Ala-D-leu-OH

The synthesis of H-D-Ala-D-leu-OH can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS is generally preferred for its efficiency and ease of purification. The following provides a conceptual workflow for the Fmoc-based SPPS of H-D-Ala-D-leu-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis begins with a resin-bound D-leucine, followed by the coupling of Fmoc-protected D-alanine. The final step involves cleavage from the resin and deprotection of the side chains (if any were used) to yield the desired dipeptide.

Sources

H-D-Ala-D-leu-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identifiers

The foundational step in understanding and working with any chemical compound is the accurate identification through standardized nomenclature and physical properties. For H-D-Ala-D-Leu-OH, the key identifiers are:

| Property | Value | Source |

| CAS Number | 67392-69-2 | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Molecular Formula | C₉H₁₈N₂O₃ | [1] |

It is crucial to distinguish H-D-Ala-D-Leu-OH from its stereoisomer, D-alanyl-L-leucine, which possesses a different CAS number (67113-60-4) and may exhibit distinct biological activities.[2][3][4][5]

Introduction to D-Amino Acid Containing Peptides

Peptides constructed from D-amino acids are gaining significant attention in drug discovery and biotechnology. Unlike their L-amino acid counterparts that constitute the primary building blocks of proteins in most living organisms, D-amino acid peptides exhibit remarkable resistance to enzymatic degradation by proteases. This inherent stability leads to a longer half-life in biological systems, a highly desirable trait for therapeutic peptides. The unique stereochemistry of D-amino acids can also lead to novel binding interactions with biological targets, opening avenues for the development of new therapeutics with unique mechanisms of action.

Synthesis and Characterization of H-D-Ala-D-Leu-OH

The synthesis of dipeptides like H-D-Ala-D-Leu-OH is a well-established process in peptide chemistry, typically achieved through solid-phase or solution-phase synthesis.[6]

Generalized Synthetic Workflow

A common approach involves the use of protecting groups to prevent unwanted side reactions and ensure the correct peptide bond formation between the carboxyl group of D-alanine and the amino group of D-leucine.

Caption: A generalized workflow for the chemical synthesis of H-D-Ala-D-Leu-OH.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A suitable solid support (e.g., Wang resin) is functionalized with the C-terminal amino acid, in this case, a protected form of D-leucine.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound D-leucine is removed using a mild base (e.g., piperidine in DMF).

-

Coupling: The next amino acid, a protected D-alanine with an activated carboxyl group, is added to the reaction vessel to form the peptide bond. Coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole) are commonly used to facilitate this reaction.

-

Washing: The resin is thoroughly washed to remove unreacted reagents and byproducts.

-

Cleavage and Final Deprotection: The synthesized dipeptide is cleaved from the resin, and all remaining protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The identity and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.

Potential Applications and Research Directions

While specific research on H-D-Ala-D-Leu-OH is nascent, the incorporation of D-alanine and D-leucine into peptides has been explored in several contexts, suggesting potential areas of investigation for this dipeptide.

-

Antimicrobial Peptides: The substitution of L-amino acids with D-amino acids in antimicrobial peptides (AMPs) has been shown to enhance their stability and, in some cases, their efficacy against bacterial biofilms.

-

Metabolic Tracers: Isotopically labeled versions of H-D-Ala-D-Leu-OH could serve as probes to study peptide transport and metabolism in various biological systems.

-

Drug Delivery: The inherent stability of this dipeptide makes it a potential candidate for use as a linker or a component in targeted drug delivery systems.

-

Enkephalin Analogs: The pentapeptide [D-Ala2, D-Leu5]-enkephalin (DADLE) is a well-known synthetic opioid peptide.[7] H-D-Ala-D-Leu-OH could be a valuable building block for the synthesis of novel enkephalin analogs with potentially altered receptor selectivity and pharmacokinetic profiles.

Conclusion

H-D-Ala-D-Leu-OH is a dipeptide with distinct properties conferred by its D-amino acid composition. Its chemical stability and unique stereochemistry make it a compound of interest for researchers in medicinal chemistry, biochemistry, and drug development. This guide provides the foundational knowledge of its core identifiers, synthesis, and potential applications, serving as a catalyst for further scientific exploration.

References

-

Axpep. 260694 D-Ala-Leu-OH CAS: 67113-60-4. [Link]

-

PubChem. D-Ala-Leu. [Link]

-

PubChem. D-Leucine. [Link]

-

Chemsrc. H-Leu-Ala-OH | CAS#:7298-84-2. [Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]

-

PubMed Central. Transport of the Synthetic Opioid Peptide DADLE ([D-Ala2, D-Leu5]-Enkephalin) in Neuronal Cells. [Link]

-

LifeTein. D-amino acid peptides. [Link]

-

Numerade. Write all five steps required for the synthesis of Leu-Ala from alanine and leucine. [Link]

-

BioTopics. A dipeptide molecule (leucine-alanine) shown in 3-D. [Link]

-

PubMed. [Tyr-D-Ala-Gly-Phe-D-Leu (DADL) Solid-Phase Synthesis and Its Effects on Immune Function]. [Link]

-

ResearchGate. Structures of (a) valine (VAL) dipeptide, (b) leucine (LEU) dipeptide,... [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. [Tyr-D-Ala-Gly-Phe-D-Leu (DADL) solid-phase synthesis and its effects on immune function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transport of the Synthetic Opioid Peptide DADLE ([D-Ala2, D-Leu5]-Enkephalin) in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Half: A Technical Guide to the Biological Significance of D-Amino Acids in Peptides

Abstract

For decades, the central dogma of molecular biology has implicitly centered on the homochirality of life, with L-amino acids serving as the exclusive building blocks of ribosomally synthesized proteins. This paradigm, however, overlooks a fascinating and functionally critical aspect of peptide biology: the incorporation of D-amino acids. These stereochemical outliers, once considered rare anomalies, are now recognized as key players in a vast array of biological processes and represent a frontier in therapeutic peptide development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biological significance of D-amino acid-containing peptides (DAACPs). We will explore their natural origins, the profound impact of D-isomers on peptide structure and function, their strategic exploitation in drug design to overcome pharmacokinetic barriers, and the essential experimental methodologies for their synthesis, analysis, and characterization. This guide is structured to provide not just procedural knowledge, but a deep, mechanistic insight into why and how D-amino acids are revolutionizing peptide science.

Introduction: Challenging the L-Amino Acid Dogma

Life's preference for L-amino acids in protein synthesis is a foundational concept in biology.[1] This homochirality is essential for the consistent folding and function of complex protein machinery. However, nature is more versatile than this dogma suggests. D-amino acids are not merely laboratory curiosities but are found in a surprising diversity of organisms, from bacterial cell walls to the venom of marine snails and even within the human brain.[2][3][4]

The incorporation of a D-amino acid into a peptide chain is a subtle yet profound modification. While chemically identical to its L-counterpart in terms of atomic composition, its spatial orientation is a mirror image. This inversion at the alpha-carbon has dramatic consequences for the peptide's three-dimensional structure, its interactions with biological targets, and, most critically for therapeutic applications, its stability in biological systems.[5][6] This guide will dissect these consequences, providing the technical foundation necessary to harness the unique properties of DAACPs.

The Strategic Advantage of Chirality: Why D-Amino Acids Matter

The primary and most exploited advantage of incorporating D-amino acids into peptides is the dramatic enhancement of their proteolytic stability.[3][6] The enzymatic machinery of most organisms, particularly proteases, has evolved to recognize and cleave peptide bonds between L-amino acids. The stereochemistry of a D-amino acid residue creates a steric hindrance that prevents the peptide from fitting correctly into the active site of these enzymes, rendering it resistant to degradation.[7][8]

This principle is visually represented in the workflow below, which outlines the differential fate of L- and D-peptides in a proteolytic environment.

Caption: Workflow comparing the proteolytic fate of L-peptides and DAACPs.

This enhanced stability translates directly to a longer biological half-life, a critical parameter for any therapeutic agent.[3][9] A peptide that is rapidly degraded requires higher or more frequent doses, increasing the risk of side effects and reducing patient compliance. By strategically replacing one or more L-amino acids with their D-enantiomers, a peptide's residence time in circulation can be extended from minutes to hours or even days.[10][11]

Beyond stability, D-amino acids are powerful tools for modulating peptide conformation. The introduction of a D-residue can disrupt or induce specific secondary structures, such as β-turns or α-helices.[12] This conformational control can be used to lock a peptide into its bioactive shape, potentially increasing its affinity and selectivity for its target receptor.[13] Conversely, it can also disrupt undesirable aggregation, such as the formation of amyloid fibrils implicated in neurodegenerative diseases.[5]

Applications in Drug Discovery and Development

The unique properties of DAACPs have positioned them as highly attractive candidates for therapeutic development across multiple disease areas.

Antimicrobial Peptides (AMPs)

A significant challenge with natural L-AMPs is their susceptibility to bacterial and host proteases, limiting their efficacy. Replacing key residues with D-amino acids has been shown to create AMPs that retain or even enhance their membrane-disrupting activity while being impervious to enzymatic degradation.[14][15] This strategy not only improves their potency but also broadens their potential for treating infections caused by resistant pathogens.[14]

Neurobiology and Neurodegenerative Diseases

Free D-amino acids, such as D-serine and D-aspartate, are endogenous neuromodulators in the mammalian brain, acting as co-agonists at the N-methyl-D-aspartate (NMDA) receptor.[16] Their dysregulation is linked to conditions like schizophrenia and Alzheimer's disease.[1][16] Furthermore, peptides containing D-amino acids are being developed as inhibitors of amyloid-β (Aβ) peptide aggregation, a hallmark of Alzheimer's.[17] The rationale is twofold: the D-peptide is stable in the brain environment, and its altered stereochemistry allows it to interact with Aβ oligomers in a way that disrupts the aggregation cascade. A D-peptide known as RD2 has demonstrated a long terminal half-life in plasma of over two days and the ability to penetrate the brain, making it a promising candidate for Alzheimer's therapy.[11]

Oncology and Targeted Therapies

D-peptides are being explored as stable ligands for targeting cancer cells. By using techniques like mirror-image phage display, D-peptides can be evolved to bind with high affinity to specific cancer-associated receptors. Their inherent resistance to proteases makes them ideal for in vivo targeting and for the delivery of cytotoxic payloads directly to tumor sites.[6]

Core Methodologies: A Practical Guide

Synthesizing and analyzing DAACPs requires a specialized set of experimental protocols. This section provides a detailed, step-by-step guide to the most critical methodologies, explaining the rationale behind each step to ensure robust and reproducible results.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of peptides containing D-amino acids is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][18] The principle is the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[7]

-

Resin Preparation:

-

Fmoc-Deprotection (Amine Deblocking):

-

Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.[19]

-

Agitate the mixture for 5-10 minutes. The basic piperidine cleaves the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step.

-

Drain the piperidine solution and repeat the treatment for another 10-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (either L- or D-isomer) (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

-

Add an activation base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent), to the amino acid solution. This activates the carboxylic acid of the amino acid, forming a highly reactive ester.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction for 1-2 hours at room temperature.

-

Self-Validation Check: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A blue color indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. If the test is positive, the coupling step should be repeated. If the beads remain colorless or turn yellow (for secondary amines like proline), the reaction is complete.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

-

-

Repeat Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it under a stream of nitrogen.

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin. TFA cleaves the peptide from the resin support and simultaneously removes the acid-labile side-chain protecting groups. The water and triisopropylsilane act as scavengers to trap reactive cations released during deprotection, preventing side reactions.

-

Agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

-

Purification:

Analysis of Proteolytic Stability

Quantifying the enhanced stability of DAACPs is essential. The most common method involves incubating the peptide in a biologically relevant medium, such as human serum or plasma, and monitoring the disappearance of the intact peptide over time using RP-HPLC.[14][22]

-

Preparation:

-

Prepare a stock solution of the purified peptide (both the all-L and the D-amino acid-containing versions) in an appropriate buffer (e.g., PBS).

-

Thaw a vial of pooled human serum (from a commercial source) and centrifuge to remove any precipitates.

-

Pre-warm the serum to 37°C in a water bath.

-

-

Incubation:

-

Initiate the reaction by adding a known concentration of the peptide stock solution to the pre-warmed human serum (e.g., a final peptide concentration of 10-50 µM).[14]

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the proteolytic activity by adding the aliquot to a tube containing a quenching solution, such as 100% acetonitrile or a high concentration of TFA. This precipitates the serum proteins, including the proteases, halting the degradation process.[22]

-

-

Sample Processing:

-

Vortex the quenched sample vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the peptide, to a new tube for analysis.

-

-

HPLC Analysis:

-

Analyze the supernatant by RP-HPLC using a C18 column.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.[14]

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide under these conditions.

-

Chiral Analysis: Confirming D-Amino Acid Incorporation

After synthesis, it is crucial to confirm the presence and determine the configuration of the amino acids within the peptide. Marfey's method is a reliable and widely used technique for this purpose.[5][23]

-

Peptide Hydrolysis:

-

Place a small amount of the purified peptide (10-50 µg) in a hydrolysis tube.

-

Add 6 M hydrochloric acid (HCl).

-

Seal the tube under vacuum and heat at 110°C for 24 hours to completely break all peptide bonds, releasing the constituent amino acids.[5]

-

After hydrolysis, evaporate the HCl to dryness.

-

-

Derivatization:

-

Re-dissolve the amino acid hydrolysate in 1 M sodium bicarbonate.

-

Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) in acetone. The L-FDAA reacts with the primary amine of the amino acids to form diastereomeric adducts.[5]

-

Incubate the reaction at 40°C for 1 hour.[24]

-

Quench the reaction by adding 2 M HCl.

-

-

HPLC Analysis:

-

Analyze the derivatized sample by RP-HPLC with UV detection at 340 nm.[5]

-

The L-FDAA adducts of L-amino acids will have different retention times from the L-FDAA adducts of D-amino acids because they are diastereomers.

-

Compare the retention times of the peaks from the peptide hydrolysate to those of derivatized L- and D-amino acid standards run under the same conditions to identify and quantify the chiral composition.

-

The logical flow of identifying and validating a D-amino acid within a peptide is summarized in the following diagram.

Caption: Workflow for chiral analysis of peptides using Marfey's method.

Data Presentation: Quantifying the D-Amino Acid Advantage

Clear presentation of quantitative data is paramount for comparing the properties of L-peptides and their D-amino acid-containing analogs. Tables provide an effective format for direct comparison.

Table 1: Comparative Proteolytic Stability of L-Peptide vs. D-Peptide Analogs in Human Plasma

| Peptide Sequence | Chirality | % Intact Peptide Remaining (4h) | % Intact Peptide Remaining (12h) | Calculated Half-Life (t½) | Reference |

| KRLFKKLLKYLRKF (Pep05) | All L-amino acids | < 50% | ~0% | < 4 hours | [10] |

| D-Lys/D-Arg Substituted Pep05 (DP06) | All Lys/Arg are D-isomers | > 90% | > 70% (at 8h) | > 24 hours | [10] |

| L-Peptide (Generic) | All L-amino acids | Degraded within 4 hours | N/A | Minutes to hours | [2] |

| D-Amino Acid Modified Peptide | C-terminal D-amino acid | 15% (at 24h) | N/A | Significantly extended | [2] |

Data synthesized from cited literature to illustrate typical stability enhancements.

Table 2: Impact of D-Amino Acid Substitution on Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Peptide Derivative | Target Organism | MIC (µg/mL) of L-Peptide | MIC (µg/mL) of D-Peptide | Fold Change in Activity | Reference |

| R4F4 | E. coli | 16 | 8 | 2x Increase | [14] |

| R4F4 | S. aureus | 8 | 4 | 2x Increase | [14] |

| 9D-RDP215 | Human Melanoma A375 | ~10 µM | ~5 µM | 2x Increase | [25] |

MIC values represent the lowest concentration of peptide that inhibits visible bacterial growth. Data extracted from cited studies.

Conclusion and Future Outlook

The incorporation of D-amino acids into peptides is a powerful and field-proven strategy to overcome the inherent limitations of peptide therapeutics, primarily their poor proteolytic stability. As this guide has detailed, this simple stereochemical inversion leads to profound changes in peptide structure, stability, and bioactivity. The methodologies for synthesizing and analyzing these unique molecules are robust and accessible, empowering researchers to rationally design next-generation peptide drugs.

The future of D-amino acid research is bright. Advances in enzymatic methods for D-amino acid incorporation and the development of novel analytical techniques will continue to expand the toolkit available to peptide scientists.[26] As our understanding of the complex roles of endogenous D-amino acids in human physiology and disease deepens, we can anticipate the development of highly targeted and stable DAACPs for a wide range of therapeutic applications, from fighting antibiotic resistance to treating debilitating neurodegenerative disorders. The "unseen half" of the amino acid world is no longer in the shadows but is actively illuminating new paths in drug discovery.

References

-

Vijayalakshmi, A., & Fletterick, R. J. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(9), 2465–2470. [Link]

-

Li, X., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. RSC Advances, 11(19), 11415-11421. [Link]

-

Xu, B., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 9(26), 8038–8048. [Link]

-

Le, N. P., et al. (2023). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering, 9(8), 4886-4898. [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 5. [Link]

-

Hamamoto, K., et al. (2002). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Microbiology and Immunology, 46(11), 741-749. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

-

Rima, M., et al. (2025, June 17). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]

-

Sani, M. A., et al. (2010). D-Amino Acid residue in a defensin-like peptide from platypus venom: effect on structure and chromatographic properties. The Journal of Peptide Science, 16(10), 550-558. [Link]

-

Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 326. [Link]

-

Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? Biomolecules, 11(11), 1716. [Link]

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. LifeTein. [Link]

-

Funke, S. A., & Willbold, D. (2012). D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. Current Pharmaceutical Design, 18(11), 1515-1520. [Link]

-

Wojtkiewicz, K. A., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(3), e90. [Link]

-

Williams, A. (2018). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

-

Pollegioni, L., & Piubelli, L. (2014). Enzymatic Detection of d-Amino Acids. Methods in Molecular Biology, 1143, 169-181. [Link]

-

Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

-

Aapptec. (n.d.). Determining Chiral Purity of Amino Acids. Aapptec. [Link]

-

ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Muttenthaler, M., et al. (2010). Circular dichroism spectra of stapled peptides bearing d-amino acid substitutions. ResearchGate. [Link]

-

Lau, Y. H., & Dunn, G. D. (2018). Recent Advances in the Development of Therapeutic Peptides. Future Medicinal Chemistry, 10(1), 139-148. [Link]

-

LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. LifeTein. [Link]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. [Link]

-

Mass Spectrometry Facility, University of Massachusetts. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of Massachusetts. [Link]

-

Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1047, 39-71. [Link]

-

Loff, F., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8569. [Link]

-

Wikipedia. (n.d.). Peptide. Wikipedia. [Link]

-

Selvidge, J. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards [Video]. YouTube. [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. ResearchGate. [Link]

-

Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589144. [Link]

-

BioLab FCT-NOVA. (2021, February 27). BioLab Webinar: Circular Dichroism [Video]. YouTube. [Link]

-

Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Ontores. [Link]

-

Hamamoto, K., et al. (2002). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Microbiology and Immunology, 46(11), 741-749. [Link]

-

van Groen, T., et al. (2011). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research, 28(11), 2887-2896. [Link]

-

CD BioSciences. (n.d.). Application Case of Circular Dichroism: Peptide Map Analysis Process Reveals Diversity. CD BioSciences. [Link]

-

Roth, J. G., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Biomaterials, 294, 121998. [Link]

-

Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

-

Chen, W., et al. (2022). Isolation of peptides from human serum RP-HPLC chromatogram of the... ResearchGate. [Link]

-

Caldinelli, L., et al. (2021). Antimicrobial d-amino acid oxidase-derived peptides specify gut microbiota. Scientific Reports, 11(1), 2200. [Link]

-

AMS Bio. (2025, December 11). Stability-indicating methods for peptide drug analysis. AMS Bio. [Link]

-

Broad Institute. (2013, September 30). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. [Link]

-

Jones, C., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, 29(10), e3539. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]

- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. elib.tiho-hannover.de [elib.tiho-hannover.de]

- 16. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. hplc.eu [hplc.eu]

- 21. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 22. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. peptide.com [peptide.com]

- 25. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Establishing quantifiable guidelines for antimicrobial α/β-peptide design: A partial least squares approach to improve antimicrobial activity and reduce mammalian cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architects: A Technical Guide to the Role of H-D-Ala-D-leu-OH in Bacterial Cell Wall Structure

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the nuanced and often overlooked role of non-canonical D-amino acids, with a specific focus on the implications of a D-Alanyl-D-Leucine terminus (H-D-Ala-D-leu-OH), in the architecture and dynamism of the bacterial cell wall. As we move beyond the canonical understanding of peptidoglycan structure, this document will illuminate novel regulatory mechanisms and present advanced methodologies for their investigation, providing actionable insights for antimicrobial research and development.

Deconstructing the Fortress: A Primer on Peptidoglycan Architecture

The bacterial cell wall is a marvel of biological engineering, a resilient and dynamic structure essential for survival. Its primary component, peptidoglycan (PG), forms a continuous, mesh-like sacculus around the cytoplasmic membrane, providing structural integrity and counteracting the cell's internal turgor pressure.[1]

The fundamental building block of this fortress is a monomer unit composed of two alternating amino sugars, N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), linked by β-(1,4)-glycosidic bonds.[2][3] A key feature of peptidoglycan is the peptide stem attached to each NAM residue. In most bacteria, this is a pentapeptide, the synthesis of which begins in the cytoplasm.[2][4] The canonical stem peptide in many bacteria, including Escherichia coli, consists of L-Alanine, D-Glutamic acid, meso-diaminopimelic acid (m-DAP), and a terminal D-Alanyl-D-Alanine dipeptide.[1][5]

This terminal D-Ala-D-Ala motif is of paramount importance, serving as the substrate for transpeptidase enzymes that catalyze the cross-linking of adjacent peptide stems, a final step in the periplasm that imparts the immense strength to the peptidoglycan mesh.[5] The presence of D-amino acids, primarily D-Alanine and D-Glutamic acid, is a hallmark of peptidoglycan, rendering the structure resistant to degradation by most host proteases which are specific for L-amino acids.[6]

Beyond the Blueprint: The Emerging Role of Non-Canonical D-Amino Acids (NCDAAs)

While the D-Ala-D-Ala terminus has long been considered the linchpin of peptidoglycan cross-linking, recent research has unveiled a more complex and adaptable system. Bacteria, particularly in stationary phase or under stress conditions, can produce and incorporate a variety of "non-canonical" D-amino acids (NCDAAs) into their cell walls, including D-Methionine, D-Phenylalanine, and notably, D-Leucine.[4][7][8][9] This process represents a sophisticated regulatory mechanism for remodeling the peptidoglycan layer, influencing its composition, quantity, and strength.[2][4][8]

The incorporation of NCDAAs like D-Leucine is not a random event but a controlled process that allows bacteria to adapt to changing environments.[9] For instance, in Vibrio cholerae, a dedicated racemase enzyme is responsible for the production of D-Methionine and D-Leucine.[9] These NCDAAs can then be integrated into the cell wall, acting as a signal to modulate the activity of peptidoglycan-synthesizing enzymes.[8][9]

The Case of D-Leucine: A Subtle Saboteur of Synthesis

The presence of D-Leucine in the cellular environment or its endogenous production can lead to its incorporation into the peptidoglycan structure, likely at the terminal position of the peptide stem, creating a D-Alanyl-D-Leucine terminus. This modification has profound implications for cell wall physiology:

-

Modulation of Cross-linking: The substitution of the terminal D-Alanine with the bulkier, more hydrophobic D-Leucine can alter the substrate recognition by transpeptidases. This may lead to a decrease in the degree of cross-linking, resulting in a more flexible and dynamic cell wall.

-

Evasion of Antibiotics: The canonical D-Ala-D-Ala terminus is the target for crucial antibiotics, most notably vancomycin, which binds to this motif and sterically hinders the transpeptidation and transglycosylation reactions.[10][11] The presence of a D-Ala-D-Leu terminus could disrupt the binding site for such antibiotics, potentially contributing to antibiotic resistance.

-

Regulation of Cell Wall Hydrolases: The composition of the peptide stem can influence the activity of autolysins, enzymes responsible for cleaving peptidoglycan bonds to allow for cell growth and division. A D-Ala-D-Leu terminus might alter the recognition and activity of these hydrolases, thereby impacting cell shape and separation.

Mechanisms of D-Ala-D-Leu Integration: Two Paths to Modification

The incorporation of D-Leucine to form a D-Alanyl-D-Leucine terminus is not a passive process. Research has identified two primary pathways through which NCDAAs can be integrated into the peptidoglycan structure.[2][4]

Cytoplasmic Forging: Precursor Modification

One pathway involves the modification of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, within the cytoplasm. In this scenario, D-Leucine could potentially be added in place of the second D-Alanine by the D-Ala-D-Ala ligase (Ddl) enzyme, or a similar ligase with broader specificity, to form a UDP-MurNAc-L-Ala-D-Glu-m-DAP-D-Ala-D-Leu precursor. This altered precursor would then be transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan chain.

Periplasmic Remodeling: A Transpeptidase-Mediated Swap

A second, and perhaps more prevalent, mechanism for NCDAA incorporation occurs in the periplasm and involves the action of transpeptidases.[6] Both D,D-transpeptidases and L,D-transpeptidases have been shown to be capable of incorporating NCDAAs.[6][12] In this "remodeling" pathway, a transpeptidase can cleave the terminal D-Alanine from a canonical pentapeptide stem and, instead of forming a cross-link with an adjacent stem, can ligate a free D-Leucine molecule present in the periplasm. This results in a tetrapeptide stem terminating in D-Leucine.

Below is a conceptual workflow illustrating these two potential pathways for the formation of a D-Ala-D-Leu terminus in peptidoglycan.

Caption: Potential pathways for D-Leucine incorporation into peptidoglycan.

Investigative Methodologies: Unmasking the D-Ala-D-Leu Terminus

Characterizing the presence and functional consequences of a D-Ala-D-Leu terminus requires a combination of sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Muropeptide Analysis

HPLC is a cornerstone technique for analyzing the composition of peptidoglycan.[13][14][15] By digesting the purified peptidoglycan sacculi with a muramidase, such as cellobiohydrolase, the complex polymer is broken down into its constituent muropeptides.[13] These muropeptides can then be separated by reverse-phase HPLC and quantified by their absorbance at 204 nm. The presence of novel peaks corresponding to muropeptides with a D-Ala-D-Leu terminus can be identified by comparing the chromatograms of bacteria grown in the presence and absence of exogenous D-Leucine.

| Muropeptide | Description | Expected Elution Behavior |

| Monomer | Disaccharide-tetrapeptide | Early eluting peak |

| Dimer (4-3) | Two cross-linked monomer units (canonical) | Later eluting peak |

| Monomer-D-Leu | Disaccharide-tetrapeptide with terminal D-Leu | Shift in retention time compared to canonical monomer |

| Dimer-D-Leu | Dimer with one or both stems terminating in D-Leu | Shift in retention time compared to canonical dimer |

Experimental Protocol: Muropeptide Analysis by HPLC

-

Cell Culture and Sacculi Isolation:

-

Grow bacterial cultures to the desired phase (e.g., stationary phase) with and without supplementation of D-Leucine.

-

Harvest cells by centrifugation and resuspend in ice-cold water.

-

Lyse cells by boiling in SDS solution and isolate crude cell walls by ultracentrifugation.

-

Wash the pellet extensively with water to remove SDS.

-

Treat with pronase and trypsin to remove any remaining protein.

-

Perform a final wash and resuspend the purified sacculi in water.

-

-

Muropeptide Preparation:

-

Digest the purified sacculi with a muramidase (e.g., cellobiohydrolase) overnight at 37°C.

-

Stop the reaction by boiling.

-

Reduce the muropeptides with sodium borohydride.

-

Adjust the pH to 3-4 with phosphoric acid.

-

-

HPLC Analysis:

-

Inject the muropeptide solution onto a C18 reverse-phase HPLC column.

-

Elute with a linear gradient of methanol or acetonitrile in a suitable buffer (e.g., sodium phosphate with phosphoric acid).

-

Monitor the absorbance at 204 nm.

-

Collect fractions corresponding to peaks of interest for mass spectrometry analysis to confirm their identity.

-

Solid-State Nuclear Magnetic Resonance (ssNMR) for Intact Cell Wall Analysis

While HPLC provides detailed compositional data, solid-state NMR (ssNMR) offers the unique advantage of probing the structure of the peptidoglycan in its near-native state within intact bacterial cells.[16][17][18][19] By isotopically labeling the amino acids (e.g., with 13C or 15N), specific resonances can be assigned to different components of the peptidoglycan.

ssNMR can be employed to:

-

Confirm the presence of D-Leucine within the peptidoglycan network.

-

Probe the conformational changes in the peptide stem induced by the D-Leucine substitution.

-

Assess the impact of this modification on the overall dynamics and packing of the peptidoglycan.

Experimental Protocol: ssNMR Analysis of Bacterial Cell Walls

-

Isotopic Labeling:

-

Grow bacteria in a defined minimal medium supplemented with 13C- or 15N-labeled D-Leucine and/or D-Alanine.

-

-

Sample Preparation:

-

Harvest the labeled cells and wash them extensively with buffer.

-

The cell pellet can be directly packed into an NMR rotor for analysis of whole cells, or sacculi can be purified as described for HPLC.

-

-

ssNMR Spectroscopy:

-

Acquire one-dimensional (1D) and two-dimensional (2D) 13C or 15N ssNMR spectra.

-

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal from the less mobile components of the cell wall.

-

Analyze the spectra to identify chemical shifts corresponding to the labeled amino acids and to infer structural information.

-

Functional Consequences and Therapeutic Implications

The remodeling of peptidoglycan through the incorporation of NCDAAs like D-Leucine is not merely a structural curiosity; it has significant functional and therapeutic implications.

-

Antibiotic Resistance: As mentioned, the alteration of the peptide stem can confer resistance to antibiotics that target the canonical D-Ala-D-Ala motif.[10] Understanding the prevalence and mechanisms of NCDAA incorporation is therefore crucial for the development of novel antimicrobial strategies that can bypass this resistance mechanism.

-

Biofilm Formation: D-amino acids have been shown to play a role in the regulation of biofilm formation and dispersal.[7] The modification of the cell wall with D-Leucine could alter the surface properties of the bacteria, affecting their ability to adhere to surfaces and form biofilms.

-

Host-Pathogen Interactions: The bacterial cell wall is a major target for the host's innate immune system. Changes in peptidoglycan composition due to NCDAA incorporation could modulate the recognition of bacteria by immune receptors, thereby influencing the host's inflammatory response.

The following diagram illustrates the potential signaling cascade and functional outcomes initiated by the presence of a D-Ala-D-Leu terminus.

Caption: Functional consequences of D-Leucine incorporation into peptidoglycan.

Conclusion and Future Directions

The incorporation of the dipeptide H-D-Ala-D-leu-OH, or more broadly, the substitution of the terminal D-Alanine with D-Leucine, represents a subtle yet powerful mechanism for bacteria to adapt their cell wall structure and function in response to environmental cues. This guide has outlined the fundamental principles of this process, from the biochemistry of incorporation to the advanced analytical techniques required for its study.

For researchers in academia and industry, the key takeaways are:

-

The bacterial cell wall is not a static structure but is subject to dynamic remodeling.

-

Non-canonical D-amino acids, including D-Leucine, are key players in this remodeling process.

-

The presence of a D-Ala-D-Leu terminus can have significant implications for antibiotic resistance, biofilm formation, and host-pathogen interactions.

Future research should focus on elucidating the specific enzymes responsible for D-Leucine incorporation in different bacterial species, quantifying the extent of this modification under various conditions, and exploring its role in in vivo infection models. A deeper understanding of these "unseen architects" of the bacterial cell wall will undoubtedly pave the way for the development of the next generation of antimicrobial therapeutics.

References

-

Cava, F., de Pedro, M. A., Lam, H., Davis, B. M., & Waldor, M. K. (2011). Distinct pathways for modification of the bacterial cell wall by non-canonical d-amino acids. The EMBO Journal, 30(16), 3442–3453. [Link]

-

Typas, A., Banzhaf, M., Gross, C. A., & Vollmer, W. (2012). From the regulation of peptidoglycan synthesis to bacterial growth and morphology. Nature Reviews Microbiology, 10(2), 123–136. [Link]

-

Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(12), 2745–2756. [Link]

-

Cava, F., Lam, H., de Pedro, M. A., & Waldor, M. K. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences, 68(5), 817–831. [Link]

-

Romaniuk, J. A., & Cegelski, L. (2015). Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR. Philosophical Transactions of the Royal Society B: Biological Sciences, 370(1679), 20150024. [Link]

-

Wikipedia contributors. (2024). Peptidoglycan. In Wikipedia, The Free Encyclopedia. [Link]

-

Peschel, A., Otto, M., Jack, R. W., Kalbacher, H., Jung, G., & Götz, F. (1999). Inactivation of the dlt operon in Staphylococcus aureus confers sensitivity to defensins, protegrins, and other antimicrobial peptides. Journal of Biological Chemistry, 274(13), 8405–8410. [Link]

-

Graphviz. (2024). DOT Language. [Link]

-

Stankeviciute, G., & Klein, E. A. (2019). Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. Bio-protocol, 9(21), e3421. [Link]

-

He, M., et al. (2022). Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. Frontiers in Immunology, 12, 796541. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

Kocaoglu, O., et al. (2015). High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography. Journal of Biological Chemistry, 290(1), 530–541. [Link]

-

Mainardi, J. L., et al. (2008). Peptidoglycan LD-Transpeptidases. International Journal of Molecular Sciences, 22(9), 4643. [Link]

-

Kolodkin-Gal, I., Romero, D., Cao, S., Clardy, J., Kolter, R., & Losick, R. (2010). D-amino acids trigger biofilm disassembly. Science, 328(5978), 627–629. [Link]

-

Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Biochemical Journal, 111(2), 195–205. [Link]

-

Takahashi, H., et al. (2013). Solid-State NMR on Bacterial Cells: Selective Cell Wall Signal Enhancement and Resolution Improvement using Dynamic Nuclear Polarization. Journal of the American Chemical Society, 135(13), 5105–5110. [Link]

-

Aapptec. (n.d.). H-D-Leu-OH, D-Leucine, CAS 328-38-1. [Link]

-

Dolan, J. W. (2001). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. LCGC North America, 19(7), 674-682. [Link]

-

Oku, Y., et al. (2021). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Bacteriology, 203(14), e00133-21. [Link]

-

Medeiros-Silva, J., et al. (2020). In-cell Solid-State NMR Studies of Antimicrobial Peptides. Frontiers in Molecular Biosciences, 7, 607738. [Link]

-

Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

-

Hugonnet, J. E., et al. (2016). Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli. eLife, 5, e19469. [Link]

-

The Royal Society. (2015, March 23). Bacterial cell walls, antibiotics and the origins of life [Video]. YouTube. [Link]

-

Gopi, S., et al. (2021). Solid State NMR a Powerful Technique for Investigating Sustainable/Renewable Cellulose-Based Materials. Polymers, 13(16), 2690. [Link]

-

Lam, H., et al. (2009). D-amino Acids Govern Stationary Phase Cell Wall Re-Modeling in Bacteria. Science, 325(5947), 1552–1555. [Link]

-

Dong, M. W. (2023). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International, 36(10), 450-456. [Link]

-

Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ResearchGate. [Link]

-

Kumar, P., et al. (2021). Peptidoglycan LD-Transpeptidases. MDPI. [Link]

-

Howard Hughes Medical Institute. (2009). Right-handed Amino Acids Help Bacteria Adapt. [Link]

-

Ghuysen, J. M. (1977). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

-

Huang, K. C., et al. (2013). High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography. National Institutes of Health. [Link]

-

Davies, R. (2017). A Quick Introduction to Graphviz. Ray Davies. [Link]

-

Medeiros-Silva, J., et al. (2020). In-cell Solid-State NMR Studies of Antimicrobial Peptides. Frontiers. [Link]

-

Pratt, R. F. (2008). Substrate Specificity of Low-Molecular Mass Bacterial dd-Peptidases. ResearchGate. [Link]

-

Errington, J. (2015). Bacterial cell walls, antibiotics and the origins of life. YouTube. [Link]

Sources

- 1. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct pathways for modification of the bacterial cell wall by non-canonical D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specificity and reversibility of the transpeptidation reaction catalyzed by the Streptomyces R61 D-Ala-D-Ala peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct pathways for modification of the bacterial cell wall by non‐canonical D‐amino acids | The EMBO Journal | Springer Nature Link [link.springer.com]

- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-amino Acids Govern Stationary Phase Cell Wall Re-Modeling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Right-handed Amino Acids Help Bacteria Adapt | HHMI [hhmi.org]

- 10. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]

- 11. Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solid-State NMR for Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | In-cell Solid-State NMR Studies of Antimicrobial Peptides [frontiersin.org]

An In-Depth Technical Guide to the Spontaneous Degradation Pathways of H-D-Ala-D-leu-OH

Audience: Researchers, scientists, and drug development professionals.

Abstract: The stability of peptide-based therapeutics is a critical determinant of their efficacy, shelf-life, and safety. This technical guide provides a comprehensive analysis of the spontaneous degradation pathways of the dipeptide H-D-Ala-D-leu-OH. By leveraging foundational principles of peptide chemistry and insights from forced degradation studies, we elucidate the primary mechanisms of degradation, including hydrolysis, intramolecular cyclization, and side-chain oxidation. This document offers detailed experimental protocols for stability-indicating analytical methods, such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to empower researchers in the robust characterization of this and similar peptide entities.

Introduction: The Imperative of Stability in Peptide Drug Development

The therapeutic landscape is increasingly populated by peptide-based drugs, valued for their high specificity and potency. However, their inherent chemical instability presents a significant hurdle in development. Understanding the degradation pathways of a peptide is paramount for designing stable formulations, establishing appropriate storage conditions, and ensuring patient safety.

The subject of this guide, H-D-Ala-D-leu-OH, is a dipeptide composed of two D-amino acids. The incorporation of D-amino acids is a common strategy to enhance peptide stability by conferring resistance to enzymatic degradation by proteases.[1][2][3][4][5] Nevertheless, these peptides remain susceptible to non-enzymatic, spontaneous degradation. This guide will delve into the core chemical degradation pathways that can compromise the integrity of H-D-Ala-D-leu-OH.

Principal Spontaneous Degradation Pathways

The degradation of H-D-Ala-D-leu-OH is primarily governed by three key chemical reactions: hydrolysis of the peptide bond, intramolecular cyclization to form a diketopiperazine, and oxidative degradation of the leucine side chain. The prevalence of each pathway is highly dependent on environmental factors such as pH, temperature, and the presence of oxidative agents.

The peptide bond, while kinetically stable, is thermodynamically susceptible to hydrolysis. This reaction involves the cleavage of the amide bond between the D-alanine and D-leucine residues, yielding the constituent free amino acids. The rate of hydrolysis is significantly influenced by pH.[6][7][8][9]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[8]

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond.

The thermodynamic favorability of peptide bond hydrolysis is high, though the reaction is kinetically slow under physiological conditions.[7]

Dipeptides can undergo intramolecular cyclization to form stable, six-membered cyclic dipeptides known as 2,5-diketopiperazines (DKPs).[10][11][12][13][14][15] In the case of H-D-Ala-D-leu-OH, the N-terminal amine of the D-alanine residue can act as a nucleophile, attacking the carbonyl carbon of the D-leucine residue. This reaction is also influenced by pH, with the unprotonated N-terminal amino group being the more reactive species.[15] The resulting cyclo(D-Ala-D-Leu) is a distinct chemical entity with different physicochemical properties and biological activity compared to the parent dipeptide.

The isobutyl side chain of the D-leucine residue is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or under conditions of forced degradation.[16] Hydroxyl radicals, for instance, can attack the leucine side chain, leading to the formation of various oxidation products, including hydroxyleucines and 4-methylproline analogs.[16] The study of oxidative degradation is crucial for understanding the stability of the peptide in the presence of potential oxidizing excipients or during manufacturing processes where exposure to oxygen may occur.

While D-amino acids are conformationally stable, the possibility of racemization to their L-enantiomers exists, especially under harsh pH and temperature conditions.[17][18][19] The conversion of even a small percentage of the D-amino acids to their L-counterparts could significantly impact the peptide's biological activity and its susceptibility to enzymatic degradation.

Experimental Investigation of Degradation Pathways

A systematic approach to studying peptide degradation involves forced degradation studies coupled with robust analytical techniques to separate, identify, and quantify the parent peptide and its degradation products.[20]

Forced degradation, or stress testing, is the deliberate exposure of a drug substance to conditions more severe than those it would typically encounter during its shelf life.[20] This approach accelerates degradation, allowing for the rapid identification of potential degradation products and pathways.

Table 1: Recommended Conditions for Forced Degradation Studies of H-D-Ala-D-leu-OH

| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | Hydrolysis of peptide bond |

| Basic Hydrolysis | 0.1 M NaOH | Room Temp, 60°C | 2, 8, 24 hours | Hydrolysis of peptide bond, Racemization |

| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of Leucine side chain |

| Thermal | Solid & Solution (in water) | 80°C | 7 days | Multiple pathways |

| Photolytic | UV light (254 nm) | Room Temp | 24 hours | Photodegradation |

A high-resolution chromatographic method is essential for separating the parent peptide from its closely related degradation products and isomers.[21][22][23][24]

Protocol: Stability-Indicating UPLC-MS/MS Method

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A shallow gradient from 5% to 40% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

MS Detection: Positive electrospray ionization (ESI+) mode.

-

Data Acquisition: Full scan MS and data-dependent MS/MS of the most abundant ions.

Quantitative NMR (qNMR) is a powerful tool for accurately determining the concentration of the parent peptide and its degradation products over time, enabling the calculation of degradation kinetics.[25][26][27][28][29]

Protocol: qNMR for Degradation Kinetics

-

Sample Preparation: Dissolve a precisely weighed amount of the peptide and a certified internal standard (e.g., maleic acid) in a deuterated solvent (e.g., D₂O with pH adjustment).

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: A standard 1D proton experiment (e.g., zg30).[29]

-

Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 128 scans).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

-

Quantification: Integrate the signals of the parent peptide and the degradation products relative to the integral of the internal standard.

Data Visualization and Interpretation

Caption: Hydrolysis of H-D-Ala-D-leu-OH.

Caption: Diketopiperazine formation from H-D-Ala-D-leu-OH.

Caption: Experimental workflow for forced degradation studies.

Conclusion

The stability of H-D-Ala-D-leu-OH is governed by a predictable set of chemical degradation pathways. A thorough understanding of these pathways, facilitated by the experimental and analytical strategies outlined in this guide, is essential for the successful development of peptide-based therapeutics. By proactively investigating the chemical liabilities of a peptide candidate, researchers can mitigate stability issues early in the development process, leading to more robust and reliable drug products.

References

-

Weinberger, S. B., & Martinez, J. L., Jr. (1988). Characterization of hydrolysis of [leu]enkephalin and D-ala2-[L-leu]enkephalin in rat plasma. The Journal of Pharmacology and Experimental Therapeutics, 247(1), 129–135. ([Link])

-

Zhang, Y., et al. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. ([Link])

-

Pauli, G. F., et al. (2012). Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update. Journal of Natural Products, 75(4), 834–851. ([Link])

-

Truman, R. (2022). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 36(2), 61-71. ([Link])

-

Fairwell, T., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. ACS Macro Letters, 12(6), 833-840. ([Link])

-

Mirgorodskaya, E., et al. (2009). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of Separation Science, 32(7), 1111-1119. ([Link])

-

Fu, S., et al. (1995). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. Biochemical Journal, 311(Pt 3), 821–827. ([Link])

-

Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical and Biophysical Research Communications, 265(1), 261-265. ([Link])

-

Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 72-80. ([Link])

-

Indrisiunaite, G., et al. (2022). Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. Proceedings of the National Academy of Sciences, 119(39), e2208631119. ([Link])

-

ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ([Link])

-

ACS Macro Letters. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ([Link])

-

Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(8), 1259. ([Link])

-

Royal Society of Chemistry. (2022). Oxidative Degradation of Sequence-Defined Peptoid Oligomers. ([Link])

-

Artner, D., et al. (2020). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 10(11), 438. ([Link])

-

ResearchGate. (2009). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. ([Link])

-

Cooke, M. S., et al. (2003). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Applied Spectroscopy, 57(11), 1305-1317. ([Link])

-

Rundlöf, T., et al. (2018). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 23(7), 1733. ([Link])

-

Taylor & Francis. (2020). D-amino acids in nature, agriculture and biomedicine. ([Link])

-

Wiley Online Library. (2025). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. ([Link])

-

CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. ([Link])

-

ResearchGate. (2024). New combined absorption/H NMR method for qualitative and quantitative analysis of PET degradation products. ([Link])

-

Liardon, R., & Jost, R. (1981). Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues. International Journal of Peptide and Protein Research, 18(5), 500-505. ([Link])

-

Academia.edu. (n.d.). (PDF) Separation of peptide isomers and conformers by ultra performance liquid chromatography. ([Link])

-

A-Level Chemistry. (n.d.). Hydrolysis of polypeptides. ([Link])

-

Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. (n.d.). Food Chemistry. ([Link])

-

ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ([Link])

-

ResearchGate. (n.d.). Analysis of D-amino acids in protein hydrolysates and peptides subjected to Edman degradation. ([Link])

-

MDPI. (2021). Racemate Resolution of Alanine and Leucine on Homochiral Quartz, and Its Alteration by Strong Radiation Damage. ([Link])

-

Wiley Online Library. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. ([Link])

-

Oxford Academic. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. ([Link])

-

ResearchGate. (2025). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. ([Link])

-

National Institutes of Health. (2019). Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. ([Link])

-

National Institutes of Health. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. ([Link])

-

Wikipedia. (n.d.). 2,5-Diketopiperazine. ([Link])

-

PubMed. (2021). Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. ([Link])

-

PubMed. (1995). Kinetics of diketopiperazine formation using model peptides. ([Link])

Sources

- 1. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]

- 2. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 14. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creation.com [creation.com]

- 18. researchgate.net [researchgate.net]

- 19. Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 21. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. (PDF) Separation of peptide isomers and conformers by ultra performance liquid chromatography [academia.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. resolvemass.ca [resolvemass.ca]

- 27. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification | MDPI [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of H-D-Ala-D-leu-OH in Aqueous and Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of the dipeptide H-D-Ala-D-leu-OH (D-alanyl-D-leucine). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior in various solvent systems. This document moves beyond simple data presentation to explain the underlying physicochemical principles that govern the solubility of this dipeptide, offering both theoretical insights and practical, field-proven methodologies for its handling and application.

Executive Summary: The Solubility Profile of a Hydrophobic Dipeptide